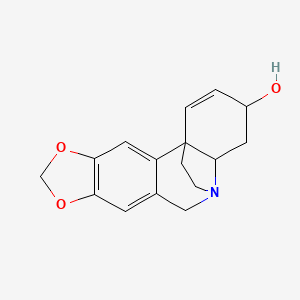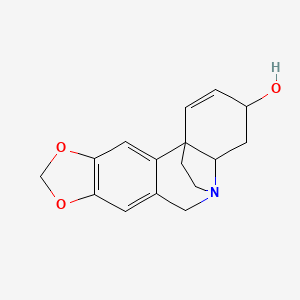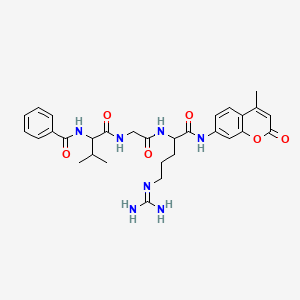![molecular formula C21H24O10 B12320874 3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid](/img/structure/B12320874.png)
3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid is a complex organic compound with a unique spiro structure. This compound is characterized by multiple hydroxyl groups and a benzoyl ester, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the spiro structure. This reaction is followed by hydroxylation and esterification steps to introduce the hydroxyl and benzoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzoyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the benzoyl ester can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Known for its anti-inflammatory properties.
Gallic Acid: Exhibits strong antioxidant activity.
Protocatechuic Acid: Studied for its antimicrobial effects.
Uniqueness
3a,4-dihydroxy-4’-(4-hydroxybenzoyl)oxy-5’-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2’-oxane]-6-carboxylic acid is unique due to its spiro structure and the presence of multiple functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C21H24O10 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25) |
InChI-Schlüssel |
ABMLTSFSLUQUFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-[[5-(4-Carboxythiophen-3-yl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/no-structure.png)

![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)

![17-Acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12320864.png)
![16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)
